Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate
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Overview
Description
Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and an oxoindoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloroindoline.
Oxidation: The indoline is oxidized to form 4-chloro-2-oxoindoline using an oxidizing agent such as potassium permanganate or chromium trioxide.
Esterification: The oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted indoline derivatives.
Reduction: 4-chloro-2-hydroxyindoline-1-carboxylate.
Hydrolysis: 4-chloro-2-oxoindoline-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as a building block for the construction of complex organic molecules.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate: Characterized by a tert-butyl ester group, a chloro substituent, and an oxoindoline core.
Tert-butyl 4-bromo-2-oxoindoline-1-carboxylate: Similar structure but with a bromo substituent instead of chloro.
Tert-butyl 4-methyl-2-oxoindoline-1-carboxylate: Similar structure but with a methyl substituent instead of chloro.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro substituent enhances its electrophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-chloro-2-oxo-3H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWDJOQODNYDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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